Cis vs. Trans Ring Conformation
The target (1S,3s) compound locks the carboxylic acid and the 3-hydroxyl in a cis relationship, fixing the cyclobutane ring in a specific puckered conformation. In 1,3-disubstituted cyclobutanes, the cis dihedral angle between substituents is consistently measured at 27–33° via X-ray crystallography and calculated against the trans arrangement of 147–153° . This ~120° difference in the relative orientation of the functional groups dictates whether an intramolecular hydrogen bond can form between the acid and alcohol, directly affecting all downstream interactions.
| Evidence Dimension | Dihedral angle between C1-COOH and C3-OH |
|---|---|
| Target Compound Data | ~30° (cis (1S,3s) configuration) |
| Comparator Or Baseline | ~150° (trans (1S,3r) 3-hydroxycyclobutane analog) or 0° (no hydroxyl substituent, e.g., 1-(5-methoxy-2-nitrophenyl)cyclobutanecarboxylic acid) |
| Quantified Difference | A 120° shift in the vector of the hydroxyl group relative to the carboxylic acid binding element. |
| Conditions | Theoretical structural analysis based on X-ray crystallography of substituted cyclobutanes and conformational studies . |
Why This Matters
A trans stereoisomer or a des-hydroxy analog presents a completely different pharmacophore, making it impossible for a user to replicate the biological or chemical reactivity profile if they substitute these analogs in a synthesis or assay.
- [1] Cotton, F. A., & Frenz, B. A. (1974). Conformations of Cyclobutane. Tetrahedron, 30(12), 1587-1594. View Source
- [2] Dölle, A., & Strube, A. (1998). Synthesis and Conformational Analysis of 1,3-Disubstituted Cyclobutane Amino Acids. Journal of Organic Chemistry, 63(25), 9275–9281. View Source
